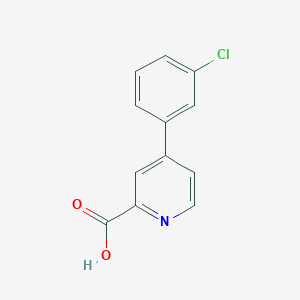
N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Indol-3-ylethyl)-2-(4-(trifluoromethylthio)phenoxy)propanamide, often referred to as NITP, is a synthetic compound that has been studied extensively for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. NITP has a unique chemical structure that makes it a versatile and powerful tool for researchers. Its ability to interact with a wide range of molecules makes it an attractive option for many scientific applications.
Applications De Recherche Scientifique
NITP has been studied extensively for its potential applications in a variety of scientific fields. It has been used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of different compounds. It has been used to study the effects of various hormones on the brain and to study the effects of environmental toxins on the body. Additionally, NITP has been used to study the effects of various drugs on the immune system, as well as to study the effects of different compounds on the nervous system.
Mécanisme D'action
NITP works by binding to specific molecules in the body, such as proteins and enzymes. This binding action allows NITP to interact with and modify the function of these molecules, resulting in a variety of biochemical and physiological effects. NITP has been found to bind to a wide range of molecules, including proteins, enzymes, hormones, and other compounds.
Biochemical and Physiological Effects
NITP has been found to have a wide range of biochemical and physiological effects. It has been found to affect the activity of various enzymes, hormones, and other molecules in the body. It has been found to affect the metabolism of various compounds, as well as to affect the functioning of the immune system. Additionally, NITP has been found to affect the growth and development of cells and tissues, as well as to affect the functioning of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
NITP has several advantages for lab experiments, including its versatility and its ability to interact with a wide range of molecules. Additionally, NITP is relatively easy to synthesize in a laboratory setting, making it an attractive option for researchers. However, NITP also has some limitations, such as its potential to cause adverse effects on the body if used in large amounts. Additionally, NITP can be difficult to store and is relatively unstable in certain conditions.
Orientations Futures
NITP has a wide range of potential applications in the scientific community. It has been studied extensively for its potential to be used in drug development, as well as for its potential to be used in the diagnosis and treatment of various diseases. Additionally, NITP could be used in the development of new drugs to treat a variety of conditions, such as cancer, diabetes, and neurological disorders. Additionally, NITP could be used to study the effects of various environmental toxins on the body. Finally, NITP could be used to study the effects of various compounds on the immune system, as well as to study the effects of various drugs on the nervous system.
Méthodes De Synthèse
NITP is synthesized through a multi-step process involving the reaction of 2-indol-3-ylethyl amine with 4-(trifluoromethylthio)phenoxy propanamide. The reaction is catalyzed by a base such as potassium hydroxide and proceeds through a series of intermediate compounds. The final product is a white, crystalline powder that is soluble in polar organic solvents. The reaction is relatively simple and can be conducted in a laboratory setting.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(trifluoromethylsulfanyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-13(27-15-6-8-16(9-7-15)28-20(21,22)23)19(26)24-11-10-14-12-25-18-5-3-2-4-17(14)18/h2-9,12-13,25H,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTFLEGPVNRPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)OC3=CC=C(C=C3)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)
![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)
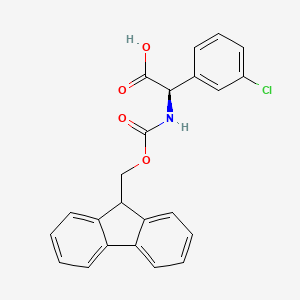

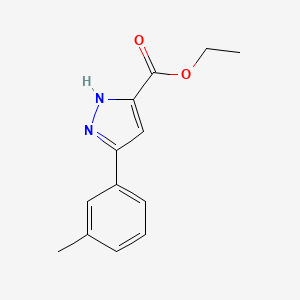


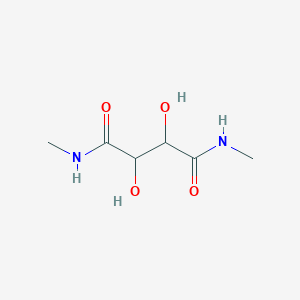
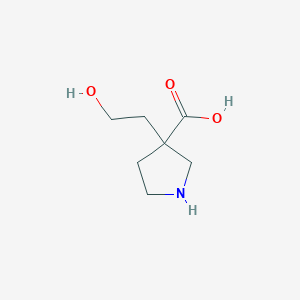
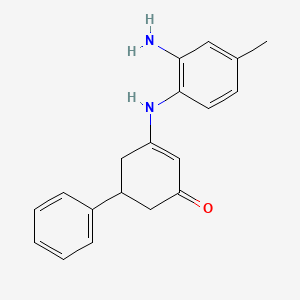

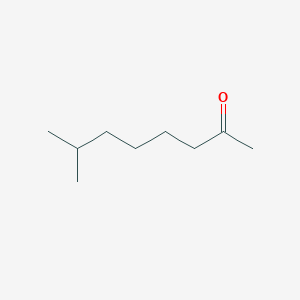
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
